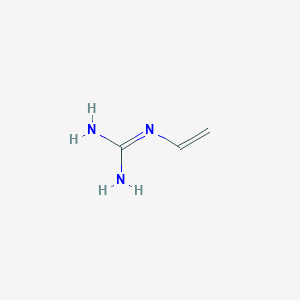
N''-Ethenylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘-Ethenylguanidine is an organic compound belonging to the guanidine family. Guanidines are characterized by the presence of a functional group with the general structure (R1R2N)(R3R4N)C=N-R5. N’'-Ethenylguanidine is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’'-Ethenylguanidine typically involves the reaction of guanidine derivatives with ethenylating agents. One common method is the reaction of guanidine with vinyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of N’‘-Ethenylguanidine often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity N’'-Ethenylguanidine suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N’'-Ethenylguanidine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert it into simpler guanidine derivatives.
Substitution: N’'-Ethenylguanidine can participate in nucleophilic substitution reactions, where the ethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with N’'-Ethenylguanidine under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a variety of substituted guanidines.
Aplicaciones Científicas De Investigación
N’'-Ethenylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: N’'-Ethenylguanidine derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N’'-Ethenylguanidine involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Ethylguanidine
- N-Methylguanidine
- N-Phenylguanidine
Comparison
N’'-Ethenylguanidine is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to other guanidine derivatives. This makes it particularly useful in synthetic chemistry for creating complex molecules. Its biological activity also differs from other guanidines, making it a compound of interest in medicinal chemistry.
Propiedades
Número CAS |
155270-59-0 |
|---|---|
Fórmula molecular |
C3H7N3 |
Peso molecular |
85.11 g/mol |
Nombre IUPAC |
2-ethenylguanidine |
InChI |
InChI=1S/C3H7N3/c1-2-6-3(4)5/h2H,1H2,(H4,4,5,6) |
Clave InChI |
UVIDMSMLNGZCSV-UHFFFAOYSA-N |
SMILES canónico |
C=CN=C(N)N |
Números CAS relacionados |
294864-28-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


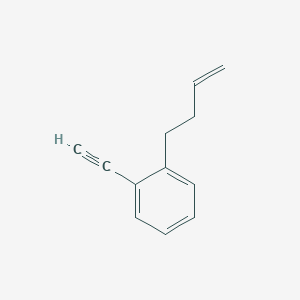
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
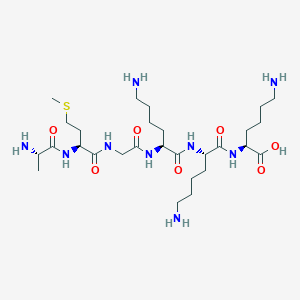
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)
![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)
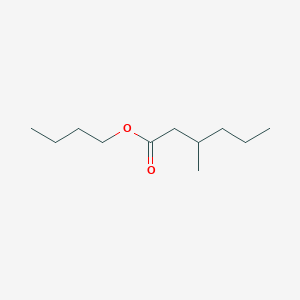
![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)


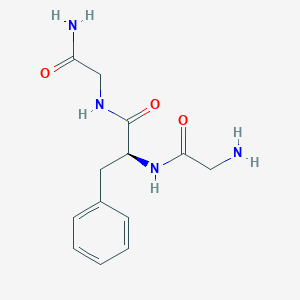
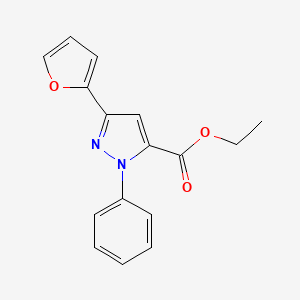

![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
